molecular formula C21H21ClN2O3S2 B300031 2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B300031
M. Wt: 449 g/mol
InChI Key: LBKXLRRTHGFYAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a chlorophenyl group, a thiazole ring, and a dimethoxyphenyl ethyl acetamide moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of 2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves multiple steps:

Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups such as ketones or nitro groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits biological activities such as antibacterial, antifungal, and anti-inflammatory properties, making it a candidate for drug development.

    Medicine: Due to its potential therapeutic effects, it is studied for its use in treating various diseases, including infections and inflammatory conditions.

    Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar compounds to 2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide include other thiazole derivatives with varying substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C21H21ClN2O3S2

Molecular Weight

449 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C21H21ClN2O3S2/c1-26-18-8-3-14(11-19(18)27-2)9-10-23-20(25)13-29-21-24-17(12-28-21)15-4-6-16(22)7-5-15/h3-8,11-12H,9-10,13H2,1-2H3,(H,23,25)

InChI Key

LBKXLRRTHGFYAC-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC(=CS2)C3=CC=C(C=C3)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC(=CS2)C3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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